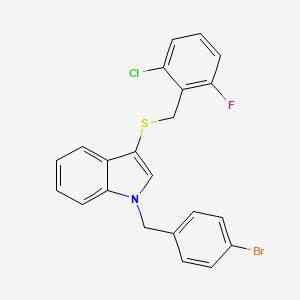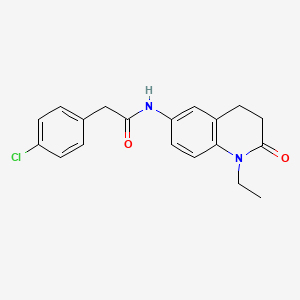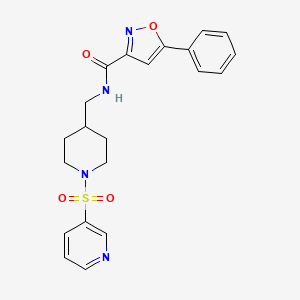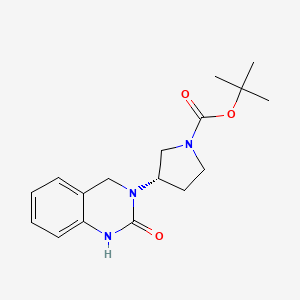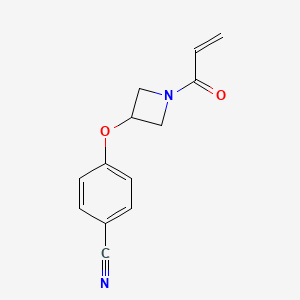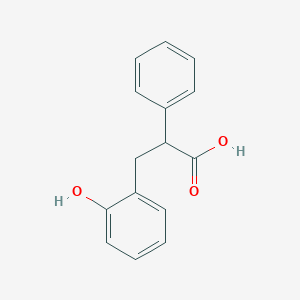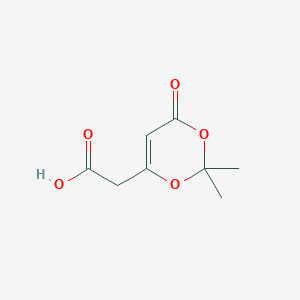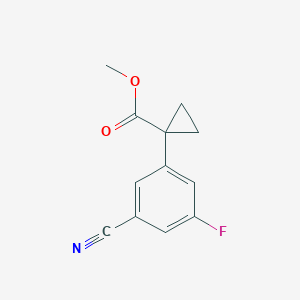
Methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate” is a chemical compound with the CAS Number: 1803603-97-5 . It has a molecular weight of 219.22 and its molecular formula is C12H10FNO2 . The IUPAC name for this compound is "methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate" .
Molecular Structure Analysis
The InChI code for “Methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate” is 1S/C12H10FNO2/c1-16-11(15)12(2-3-12)9-4-8(7-14)5-10(13)6-9/h4-6H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“Methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate” is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Medicinal Chemistry and Drug Development
Anticancer Agents: Methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate exhibits promising anticancer properties. Researchers have explored its potential as a novel chemotherapeutic agent, particularly against specific cancer cell lines. Mechanistic studies suggest that it interferes with cell cycle progression and induces apoptosis .
Targeting Kinases: This compound may serve as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can modulate cellular processes. Researchers have investigated methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate’s activity against kinases involved in diseases such as cancer and inflammation .
Organic Synthesis
Building Block for Complex Molecules: Methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate serves as a versatile building block in organic synthesis. Chemists use it to construct more complex molecules by functionalizing the cyclopropane ring. Its unique structural features make it valuable for designing novel compounds .
Agrochemical Research
Pesticide Development: Researchers explore the potential of this compound in agrochemicals. Its structural motifs may contribute to the development of novel pesticides or insecticides. Investigations focus on its efficacy against specific pests and its environmental impact .
Material Science
Polymer Chemistry: Methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate can participate in polymerization reactions. Scientists investigate its use as a monomer in the synthesis of functional polymers. These polymers may find applications in materials science, coatings, or drug delivery systems .
Computational Chemistry
Quantum Mechanical Studies: Theoretical chemists employ computational methods to study the electronic properties and reactivity of this compound. Density functional theory (DFT) calculations provide insights into its stability, electronic structure, and potential reaction pathways .
Future Prospects
Photovoltaic Materials: While not extensively explored yet, the unique electronic properties of methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate suggest potential applications in photovoltaic materials. Researchers may investigate its role in organic solar cells .
properties
IUPAC Name |
methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-11(15)12(2-3-12)9-4-8(7-14)5-10(13)6-9/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEVPQGLGYNUAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC(=CC(=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2453369.png)
![benzo[d]thiazol-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2453370.png)
![2,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2453371.png)
![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-(4-methylbenzyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2453373.png)
![8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B2453374.png)
![2,2'-[Iminobis(1,2-phenylene)]bis[(4R)-4alpha-phenyl-2-oxazoline]](/img/structure/B2453376.png)
